Artemether-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Artemether-d3 is the deuterium labeled Artemether . Artemether is an antimalarial agent used in combination with lumefantrine for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . It provides rapid symptomatic relief by reducing the number of malarial parasites .
Synthesis Analysis
Artemether can be encapsulated in human serum albumin (HSA) to reduce limitations such as low solubility and short half-life . The hydrodynamic diameter and the zeta potential value of Artemether-Albumin nanoparticles were 171.3 ± 5.88 nm and -19.1 ± 0.82 mV, respectively .
Molecular Structure Analysis
The molecular formula of Artemether-d3 is C16H26O5 . The exact mass is 301.19685416 g/mol and the monoisotopic mass is 301.19685416 g/mol . The InChI is 1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3 .
Chemical Reactions Analysis
A highly sensitive and rapid liquid chromatography–tandem mass spectrometry method was developed and validated for the determination of artemether and its metabolite dihydroartemisinin in human plasma using artemisinin as an internal standard .
Physical And Chemical Properties Analysis
The molecular weight of Artemether-d3 is 301.39 g/mol . The XLogP3-AA is 3.1, the hydrogen bond donor count is 0, and the hydrogen bond acceptor count is 5 . The rotatable bond count is 1, the exact mass is 301.19685416 g/mol, and the monoisotopic mass is 301.19685416 g/mol . The topological polar surface area is 46.2 Ų, the heavy atom count is 21, and the isotope atom count is 3 .
科学的研究の応用
Malaria Treatment
Scientific Field
Medical Science, Pharmacology
Summary of the Application
Artemether is commonly used in combination with Lumefantrine for the treatment of malaria . This combination is recommended as the first and second-line therapies for uncomplicated Plasmodium falciparum infections .
Methods of Application
A single arm prospective study was conducted to evaluate the efficacy of Artemether-Lumefantrine (AL) and Dihydroartemisinin-Piperaquine (DP). Eligible children were enrolled, randomly assigned to treatment at each site and followed up for 42 days after treatment initiation .
Results or Outcomes
After PCR correction, cure rates of patients treated with AL were 97.5% at day 28 and 96.4% at day 42. The cure rates of patients treated with DP at day 42 were 98.9% .
Anti-Parasitic, Anti-Tumor, Anti-Inflammatory, and Dermatological Treatments
Summary of the Application
Recent research has suggested that Artemisinin and its derivatives may have therapeutic effects on parasites, viruses, tumors, inflammation, and skin diseases .
Methods of Application
Relevant articles in English and Chinese published before 28 October 2021 were reviewed. All articles were retrieved and obtained from databases including WanFang, PubMed/MEDLINE, the Cochrane Library, China National Knowledge International, Embase, OpenGrey, the Grey Literature Report, Grey Horizon, and ClinicalTrials.gov .
Results or Outcomes
Seventy-seven studies on anti-parasitic (35), anti-tumor (16), anti-inflammatory (12), anti-viral (8), and dermatological treatments (7) focused on the safety and efficacy of Artemisinin and its derivatives .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIRMFQILZOAM-SAMIBWLCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Artemether-d3 |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。